![molecular formula C14H10ClFO3 B6406617 3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95% CAS No. 1261909-63-0](/img/structure/B6406617.png)
3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95%
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Overview
Description
3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid (3-CMPFBA) is a synthetic organic compound with a wide range of applications in the scientific research field. It is a white solid with a molecular weight of 294.6 g/mol and a melting point of 117-118 °C. 3-CMPFBA is used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals, agrochemicals, and other chemicals. It is also used in laboratory experiments as a fluorescent probe and as a substrate for various enzymes.
Scientific Research Applications
3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95% is used in scientific research as a fluorescent probe and as a substrate for various enzymes. It is used to detect the presence of certain proteins and enzymes in biological samples, such as in cell cultures and tissue samples. It is also used to study the mechanism of action of certain enzymes, such as those involved in the metabolism of drugs and other compounds.
Mechanism of Action
3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95% is a substrate for various enzymes. It is metabolized by enzymes such as cytochrome P450 and flavin-containing monooxygenases. These enzymes catalyze the oxidation of the 3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95% molecule, resulting in the formation of 3-chloro-4-fluoro-5-methoxybenzoic acid. This compound can then be further metabolized by other enzymes, such as glucuronosyltransferases, to produce a variety of metabolites.
Biochemical and Physiological Effects
3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95% is metabolized by enzymes in the body to produce a variety of metabolites. These metabolites can have different effects on the body. For example, some of the metabolites of 3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95% have been shown to have anti-inflammatory and anti-cancer properties. Other metabolites have been shown to have neurotoxic effects, while still others have been shown to have anti-diabetic properties.
Advantages and Limitations for Lab Experiments
3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available reagent. It is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. Additionally, it has a relatively low toxicity, making it safe to use in experiments.
However, 3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95% also has some limitations. It is not very soluble in water, making it difficult to use in experiments that require solubility. Additionally, it has a relatively low fluorescence intensity, making it difficult to detect in certain experiments.
Future Directions
There are many potential future directions for the use of 3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95% in scientific research. One potential direction is the development of new fluorescent probes that are more sensitive and more selective than 3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95%. Another potential direction is the development of new enzymes that can metabolize 3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95% more efficiently. Additionally, 3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95% could be used in the development of new drug delivery systems and in the study of drug metabolism. Finally, 3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95% could be used to develop new agrochemicals and other chemicals for industrial applications.
Synthesis Methods
3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95% can be synthesized using a two-step process. The first step involves the reaction of 2-chloro-5-methoxyphenol with 4-fluorobenzoyl chloride in the presence of an organic base such as pyridine. This reaction produces 3-chloro-4-fluoro-5-methoxybenzoic acid. The second step involves the hydrolysis of the 3-chloro-4-fluoro-5-methoxybenzoic acid with a base such as sodium hydroxide to produce 3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95%.
properties
IUPAC Name |
3-(2-chloro-5-methoxyphenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-9-3-4-12(15)10(7-9)11-6-8(14(17)18)2-5-13(11)16/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWGQAFMLKFCHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=C(C=CC(=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691019 |
Source
|
Record name | 2'-Chloro-6-fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60691019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261909-63-0 |
Source
|
Record name | 2'-Chloro-6-fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60691019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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